Cyclophosphamide-d4

Übersicht

Beschreibung

Cyclophosphamide-d4 is a deuterated form of cyclophosphamide, a well-known alkylating agent used in chemotherapy and immunosuppressive therapy. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound. Cyclophosphamide itself is used to treat various cancers, including lymphomas, leukemias, and solid tumors, as well as autoimmune diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclophosphamide-d4 can be synthesized through the deuteration of cyclophosphamide. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the use of deuterated reagents in the presence of a catalyst. For example, cyclophosphamide can be reacted with deuterated water (D2O) in the presence of a suitable catalyst to achieve the deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure complete deuteration. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Metabolic Bioactivation

Cyclophosphamide-d4 undergoes CYP450-mediated oxidation to form its active metabolite, 4-hydroxythis compound . This reaction is catalyzed by enzymes such as CYP2B6, CYP3A4, and CYP2C9 . The deuterium labeling does not alter the metabolic pathway but allows precise tracking via mass spectrometry .

Key Steps:

-

Oxidation : this compound → 4-hydroxythis compound

-

Tautomerization : 4-hydroxythis compound → aldophosphamide-d4

-

Non-enzymatic β-elimination : aldophosphamide-d4 → phosphoramide mustard-d4 + acrolein

Phosphoramide mustard-d4 is the cytotoxic metabolite responsible for DNA cross-linking, inhibiting replication and triggering apoptosis .

Detoxification Pathways

Competing metabolic routes reduce therapeutic efficacy:

-

N-dechloroethylation : Catalyzed by CYP3A4, forming inactive 2-dechloroethylthis compound and chloroacetaldehyde .

-

Glutathione conjugation : Intermediate imino-cyclophosphamide-d4 undergoes conjugation with glutathione, aiding excretion .

-

Reduction : Alcohol dehydrogenase and aldo-keto reductase convert aldophosphamide-d4 to alcophosphamide-d4 .

Analytical Derivatization

For quantification, 4-hydroxythis compound is stabilized as a semicarbazone derivative during LC-MS/MS analysis. This enhances detection sensitivity and stability .

Example Method:

| Parameter | Value |

|---|---|

| Column | UPLC BEH C18 (2.1 × 100 mm, 1.7 μm) |

| Mobile Phase | 0.01% formic acid/methanol gradient |

| Detection | Positive ESI, MRM (m/z 334.10 → 221.04) |

| LLOQ | 2.5 ng/mL |

Reactivity as a Nitrogen Mustard

This compound reacts with nucleophiles (e.g., DNA) via alkylation , forming covalent bonds that cross-link DNA strands.

Reaction Types:

-

Alkylation : Binds to DNA guanine bases, disrupting replication.

-

Oxidation/Reduction : Converts between active and inactive metabolites.

-

Substitution : Deuterium incorporation alters isotopic mass but preserves reactivity.

Stability and Handling

-

Sample Stability : Plasma samples containing this compound are stable for 24 hours at room temperature and withstand 3 freeze-thaw cycles .

-

Storage : Recommended at −80°C under nitrogen to prevent degradation.

Comparative Reaction Kinetics

| Reaction Type | Enzyme(s) Involved | Major Product |

|---|---|---|

| Oxidation | CYP2B6, CYP3A4 | 4-hydroxythis compound |

| N-dechloroethylation | CYP3A4 | 2-dechloroethylthis compound |

| Reduction | Aldo-keto reductase | Alcophosphamide-d4 |

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Role as an Internal Standard

CP-d4 is primarily utilized as an internal standard in analytical methods for quantifying CP and its active metabolite, 4-hydroxycyclophosphamide (4-OHCP). Its deuterated nature provides a distinct mass signature that facilitates precise measurement in complex biological matrices such as plasma and dried blood spots (DBS). For instance, studies have demonstrated the successful development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods that incorporate CP-d4 to enhance the accuracy of CP and 4-OHCP quantification .

Case Study: Validation Methodology

A notable study validated a UPLC-MS/MS method using CP-d4 as an internal standard, achieving lower limits of quantification (LLOQ) of 5 ng/mL for CP and 2.5 ng/mL for 4-OHCP. This method was designed to meet FDA guidelines and demonstrated improved sensitivity compared to previous techniques . The study highlighted the importance of using CP-d4 for reliable pharmacokinetic assessments in patients undergoing cyclophosphamide therapy.

Therapeutic Drug Monitoring

Enhancing Treatment Efficacy

Therapeutic drug monitoring (TDM) is crucial in optimizing cyclophosphamide therapy due to its variable metabolism among patients. By measuring the concentration of 4-OHCP, clinicians can adjust dosages to maximize efficacy while minimizing toxicity. The use of CP-d4 in TDM allows for more accurate assessments of drug levels, facilitating personalized medicine approaches .

Phenotyping Studies

Research has shown that the bioactivity ratio of 4-OHCP to CP levels can indicate patient metabolism profiles. In a study involving Malay cancer patients, phenotyping based on this ratio revealed that a significant portion exhibited ultrarapid metabolism, suggesting potential adjustments in dosing regimens based on individual metabolic capacity . The incorporation of CP-d4 in these studies aids in accurately determining these ratios.

Analytical Method Development

Innovative Sampling Techniques

The development of volumetric absorptive microsampling (VAMS) techniques has further enhanced the application of CP-d4 in analytical chemistry. VAMS allows for smaller sample volumes and is less influenced by hematocrit levels, which can affect traditional blood sampling methods. Studies utilizing VAMS with CP-d4 have reported improved selectivity and sensitivity in detecting cyclophosphamide and its metabolites .

Comparative Analysis of Methods

A comparative analysis indicated that methods using CP-d4 provided better recovery rates and lower variability than those relying solely on non-labeled compounds. This improvement is critical for ensuring the reliability of pharmacokinetic data necessary for effective clinical decision-making .

Summary Table: Key Applications of Cyclophosphamide-d4

| Application | Description | Benefits |

|---|---|---|

| Pharmacokinetic Studies | Used as an internal standard in UPLC-MS/MS methods | Enhanced accuracy in drug quantification |

| Therapeutic Drug Monitoring | Assists in personalizing cyclophosphamide therapy | Optimizes efficacy while reducing toxicity |

| Analytical Method Development | Supports innovative sampling techniques like VAMS | Improved sensitivity and selectivity |

Wirkmechanismus

Cyclophosphamide-d4, like cyclophosphamide, is a prodrug that requires metabolic activation. It is metabolized in the liver by cytochrome P450 enzymes to form 4-hydroxythis compound. This metabolite then undergoes further conversion to form phosphoramide mustard, which is the active cytotoxic agent. Phosphoramide mustard alkylates DNA, leading to cross-linking and inhibition of DNA replication, ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ifosfamide: Another alkylating agent with a similar mechanism of action but different pharmacokinetics and toxicity profile.

Trofosfamide: A prodrug that is metabolized to ifosfamide and has similar therapeutic uses.

Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian cancer

Uniqueness: Cyclophosphamide-d4 is unique due to its deuterated nature, which allows for detailed studies of its metabolic pathways and pharmacokinetics. The presence of deuterium atoms can provide insights into the stability and reactivity of the compound compared to its non-deuterated counterpart .

Biologische Aktivität

Cyclophosphamide-d4 is a deuterated form of cyclophosphamide, a widely used chemotherapeutic agent. The incorporation of deuterium allows for enhanced tracking and quantification in biological studies, providing insights into its metabolism and biological activity. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications.

Cyclophosphamide acts as a bifunctional alkylating agent , primarily through its active metabolites, 4-hydroxycyclophosphamide and phosphoramide mustard. The mechanism involves:

- DNA Alkylation : Cyclophosphamide forms covalent bonds with DNA, leading to cross-linking that inhibits DNA replication and transcription. This process ultimately triggers apoptosis in rapidly dividing cells, making it effective against various cancers .

- Metabolism : Cyclophosphamide is metabolized by cytochrome P450 enzymes, predominantly CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4. The metabolic conversion to 4-hydroxycyclophosphamide is crucial for its cytotoxic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound offers insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Administered intravenously or orally, cyclophosphamide is rapidly absorbed.

- Distribution : It distributes widely in tissues, with a volume of distribution ranging from 0.5 to 1 L/kg.

- Metabolism : The deuterated compound undergoes similar metabolic pathways as non-deuterated cyclophosphamide but may exhibit altered kinetics due to the presence of deuterium .

- Excretion : Primarily excreted via urine as metabolites.

Clinical Applications

This compound has significant implications in both oncology and immunology:

- Cancer Treatment : It is used in various malignancies such as lymphomas, breast cancer, and leukemia. A study demonstrated that metronomic dosing of cyclophosphamide improved outcomes in pediatric patients with rhabdomyosarcoma .

- Autoimmune Disorders : At lower doses, cyclophosphamide serves as an immunosuppressant for conditions like lupus and vasculitis .

Research Findings

Recent studies highlight the following findings related to the biological activity of this compound:

- Pharmacogenetic Variability : Genetic polymorphisms in metabolic enzymes (e.g., CYP2B6) can influence the efficacy and toxicity of cyclophosphamide-based therapies .

- Toxicity Profiles : Continuous low-dose administration has been associated with reduced toxicity while maintaining therapeutic efficacy .

- Enhanced Tracking : The deuterated form allows researchers to better trace metabolic pathways using advanced analytical techniques such as mass spectrometry .

Data Table

The following table summarizes key characteristics and findings related to this compound:

| Feature | This compound |

|---|---|

| Molecular Formula | C₇H₁₁Cl₂N₂O₃P-d₄ |

| Mechanism of Action | Alkylating agent; DNA cross-linking |

| Primary Metabolites | 4-Hydroxycyclophosphamide |

| Clinical Uses | Cancer therapy; autoimmune disorders |

| Key Enzymes Involved | CYP2B6, CYP3A4 |

| Pharmacogenetic Factors | Variability in response due to genetic polymorphisms |

Case Studies

- Pediatric Rhabdomyosarcoma Study :

- Sickle Cell Disease Treatment :

Eigenschaften

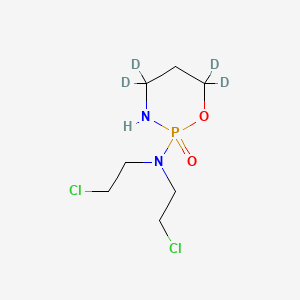

IUPAC Name |

N,N-bis(2-chloroethyl)-4,4,6,6-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i4D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSMOCZEIVJLDB-CTVJKLEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNP(=O)(OC1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(OP(=O)(N1)N(CCCl)CCCl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975130 | |

| Record name | 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59720-10-4 | |

| Record name | 4,4-6,6-D4-Cyclophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059720104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.